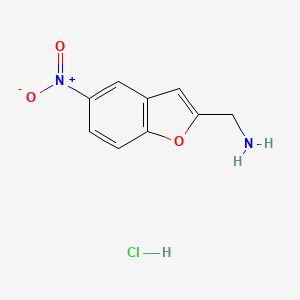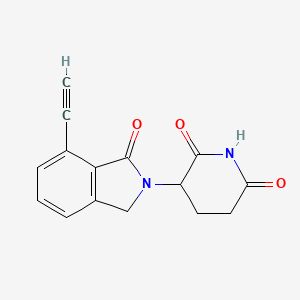![molecular formula C6H12ClF2NO B15297184 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride is a chemical compound known for its unique structure and properties. It is a potent and selective antagonist of the vasopressin V1a receptor
Méthodes De Préparation
The synthesis of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethoxymethylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively.
Analyse Des Réactions Chimiques
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Applications De Recherche Scientifique
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to selectively antagonize the vasopressin V1a receptor makes it valuable in studying receptor functions and signaling pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of diseases related to vasopressin signaling.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride involves its interaction with the vasopressin V1a receptor. By binding to this receptor, the compound inhibits the receptor’s activity, thereby modulating various physiological processes. The molecular targets and pathways involved include the regulation of blood pressure, kidney function, and social behavior.
Comparaison Avec Des Composés Similaires
3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but differs in the substitution pattern on the cyclobutane ring.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: Another related compound with a trifluoromethyl group instead of a difluoromethoxy group.
Propriétés
Formule moléculaire |
C6H12ClF2NO |
|---|---|
Poids moléculaire |
187.61 g/mol |
Nom IUPAC |
3-(difluoromethoxymethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H |
Clé InChI |
YKXNKZGBUYAZGT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)COC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)

![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)







![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)


